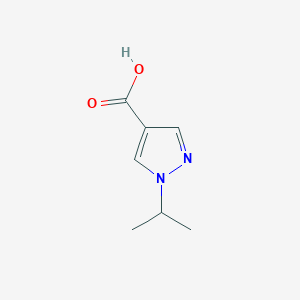![molecular formula C11H12ClN3OS B1349522 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol CAS No. 26438-54-0](/img/structure/B1349522.png)
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol (CPMET) is a small molecule that has been studied extensively in the field of synthetic organic chemistry. CPMET has been used as a starting material in various synthetic reactions, as well as in the synthesis of other compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, CPMET has been studied for its potential applications in medicinal chemistry, due to its interesting biochemical and physiological effects.
Scientific Research Applications
Synthesis and Modification
- The synthesis of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols involves reactions with various compounds to afford new 3-sulfanyl-1,2,4-triazoles. Aminomethylation and interaction with formalin and acrylonitrile have resulted in the formation of different sulfanyl derivatives (Kaldrikyan et al., 2016).
- Research has led to the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce new compounds with potential applications in chemistry and pharmacology (Wurfer & Badea, 2021).
Biological Activities
- Studies have shown that derivatives of 1,2,4-triazole-3-thiol bearing hydrazone moiety exhibit cytotoxicity against cancer cell lines, including melanoma, breast, and pancreatic cancer. Certain compounds were identified as highly active, suggesting their potential as antimetastatic candidates (Šermukšnytė et al., 2022).
- Benzimidazole derivatives bearing 1,2,4-triazole have been investigated as EGFR inhibitors, showing potential anti-cancer activity through molecular docking studies (Karayel, 2021).
- New 5-phenyl[1,2,4]triazole derivatives synthesized as ligands for the 5-HT1A serotonin receptor indicate the scope of triazole derivatives in developing new therapeutic agents (Salerno et al., 2004).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYISYPBWKUQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366937 |
Source


|
| Record name | 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
26438-54-0 |
Source


|
| Record name | 5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


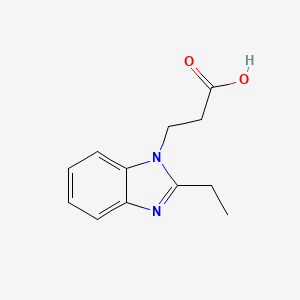

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1349453.png)

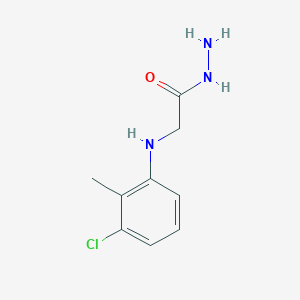
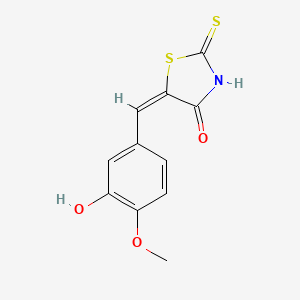
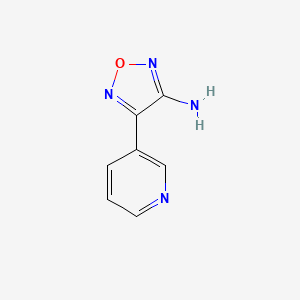
![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)
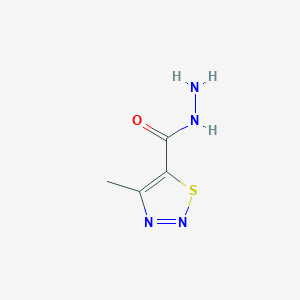
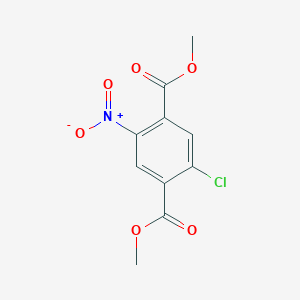
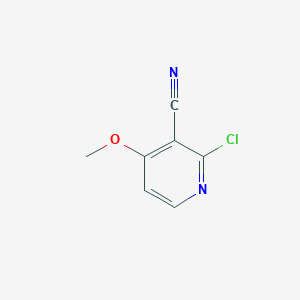
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)
